molecular formula C16H12 B13817964 Naphthalene, 1,8-di-1-propynyl- CAS No. 22360-77-6

Naphthalene, 1,8-di-1-propynyl-

Cat. No.: B13817964
CAS No.: 22360-77-6
M. Wt: 204.27 g/mol
InChI Key: GJRLHJRIHBWMNG-UHFFFAOYSA-N
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Description

Naphthalene, 1,8-di-1-propynyl-, also known as 1,8-Bis(1-propynyl)naphthalene, is an organic compound with the molecular formula C₁₆H₁₂ and a molecular weight of 204.2665 g/mol This compound is a derivative of naphthalene, where two propynyl groups are attached at the 1 and 8 positions of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 1,8-di-1-propynyl- typically involves the alkylation of naphthalene derivatives. One common method is the reaction of 1,8-dibromonaphthalene with propynyl magnesium bromide (Grignard reagent) under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a catalyst such as palladium or nickel to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of Naphthalene, 1,8-di-1-propynyl- may involve similar synthetic routes but on a larger scale. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 1,8-di-1-propynyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Naphthalene, 1,8-di-1-propynyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalene, 1,8-di-1-propynyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The compound’s ability to undergo electrophilic substitution reactions allows it to form covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene, 1,8-di-1-propynyl- is unique due to the presence of propynyl groups, which impart distinct chemical reactivity and photophysical properties. This makes it a valuable compound for specialized applications in organic synthesis, materials science, and biomedical research .

Properties

CAS No.

22360-77-6

Molecular Formula

C16H12

Molecular Weight

204.27 g/mol

IUPAC Name

1,8-bis(prop-1-ynyl)naphthalene

InChI

InChI=1S/C16H12/c1-3-7-13-9-5-11-15-12-6-10-14(8-4-2)16(13)15/h5-6,9-12H,1-2H3

InChI Key

GJRLHJRIHBWMNG-UHFFFAOYSA-N

Canonical SMILES

CC#CC1=CC=CC2=C1C(=CC=C2)C#CC

Origin of Product

United States

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